molecular formula C22H20N2O6S2 B392931 3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE

3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE

Cat. No.: B392931
M. Wt: 472.5g/mol
InChI Key: AXYZHJSKCYUZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE is an organic compound with the molecular formula C22H20N2O6S2 and a molecular weight of 472.5 g/mol This compound features a complex structure that includes a thienylcarbonyl group, a morpholinosulfonyl group, and a benzoate moiety

Preparation Methods

The synthesis of 3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The reaction conditions often involve the use of palladium catalysts and boron reagents under controlled temperature and pressure.

Chemical Reactions Analysis

3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(THIOPHENE-2-AMIDO)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE can be compared with other similar compounds, such as:

  • 3-[(2-Thienylcarbonyl)amino]phenyl acetate
  • 3-[(2-Thienylcarbonyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate

These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of thienylcarbonyl and morpholinosulfonyl groups, which confer distinct chemical and biological activities.

Properties

Molecular Formula

C22H20N2O6S2

Molecular Weight

472.5g/mol

IUPAC Name

[3-(thiophene-2-carbonylamino)phenyl] 3-morpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C22H20N2O6S2/c25-21(20-8-3-13-31-20)23-17-5-2-6-18(15-17)30-22(26)16-4-1-7-19(14-16)32(27,28)24-9-11-29-12-10-24/h1-8,13-15H,9-12H2,(H,23,25)

InChI Key

AXYZHJSKCYUZTC-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CS4

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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